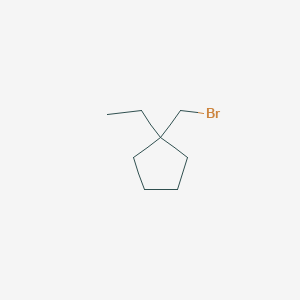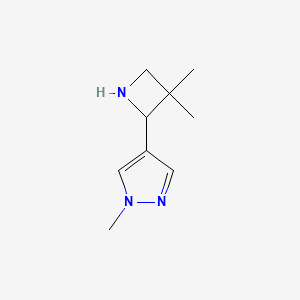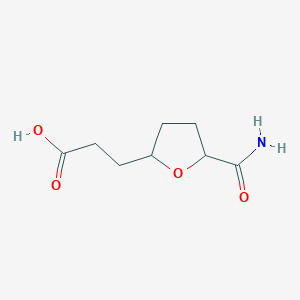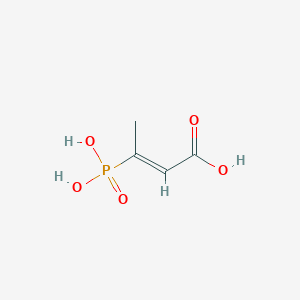
(E)-3-phosphonobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Phosphonobut-2-enoic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-phosphonobut-2-enoic acid typically involves the reaction of phosphorous acid with an appropriate alkene precursor under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to achieve the desired phosphonic acid functional group .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-Phosphonobut-2-enoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s reactivity.
Substitution: The phosphonic acid group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted butenoic acids, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(E)-3-Phosphonobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique reactivity.
Mécanisme D'action
The mechanism by which (E)-3-phosphonobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction is crucial in pathways where the compound acts as an inhibitor or a catalyst.
Comparaison Avec Des Composés Similaires
Phosphonoacetic acid: Similar in structure but with different reactivity due to the absence of the double bond.
Phosphonopropionic acid: Lacks the double bond, leading to different chemical properties.
Phosphonobutyric acid: Similar backbone but with variations in the functional groups attached.
Uniqueness: (E)-3-Phosphonobut-2-enoic acid is unique due to the presence of both a phosphonic acid group and a double bond in its structure.
Propriétés
Formule moléculaire |
C4H7O5P |
|---|---|
Poids moléculaire |
166.07 g/mol |
Nom IUPAC |
(E)-3-phosphonobut-2-enoic acid |
InChI |
InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9)/b3-2+ |
Clé InChI |
VFHPKRBLCTUMIO-NSCUHMNNSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/P(=O)(O)O |
SMILES canonique |
CC(=CC(=O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


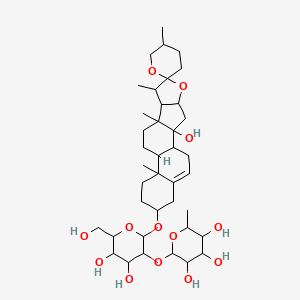
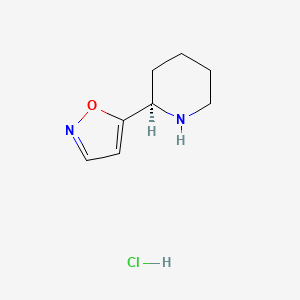
![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)
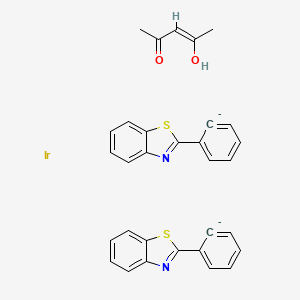
![2-[(4-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B12312145.png)
![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B12312148.png)
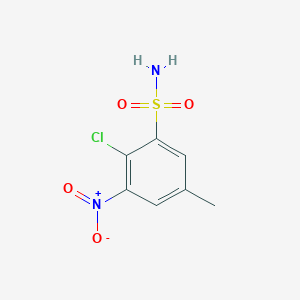
![2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12312160.png)

![rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12312167.png)
